Methyl 2-chloro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-chloro-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6ClF3O2 and its molecular weight is 238.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many trifluoromethyl-containing compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways, depending on their substitution . The trifluoromethyl group can also influence the reactivity and electronic properties of the molecule .
Biochemical Pathways
Trifluoromethyl groups are often used in pharmaceuticals to modulate the metabolic stability and lipophilicity of drug molecules .
Pharmacokinetics
The compound’s safety data sheet indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it can be absorbed through inhalation, skin contact, and eye contact.
Result of Action
The compound’s safety data sheet indicates that it may cause respiratory, skin, and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-chloro-3-(trifluoromethyl)benzoate. For instance, the compound should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Properties
IUPAC Name |
methyl 2-chloro-3-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEECXUQPLLXGGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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